molecular formula C16H11N3O5S B1496731 Indirubin-3'-monoxime-5-sulphonic acid CAS No. 331467-05-1

Indirubin-3'-monoxime-5-sulphonic acid

Cat. No.: B1496731
CAS No.: 331467-05-1
M. Wt: 357.3 g/mol
InChI Key: BZZVPFDMEVQJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indirubin-3’-monoxime-5-sulphonic acid is a potent, reversible, and selective inhibitor of cyclin-dependent kinases 1 and 5 (CDK1 and CDK5) as well as glycogen synthase kinase-3β (GSK-3β).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indirubin-3’-monoxime-5-sulphonic acid typically involves the modification of indirubin, a naturally occurring bisindole isomer of indigoThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications .

Industrial Production Methods: Industrial production of indirubin-3’-monoxime-5-sulphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: Indirubin-3’-monoxime-5-sulphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired modification, but they generally involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions include derivatives of indirubin-3’-monoxime-5-sulphonic acid with enhanced biological activity and improved pharmacokinetic properties .

Mechanism of Action

Indirubin-3’-monoxime-5-sulphonic acid exerts its effects by competitively inhibiting the ATP-binding sites of CDK1, CDK5, and GSK-3β. This inhibition prevents the phosphorylation of target proteins, leading to the disruption of cell cycle progression and signal transduction pathways. The compound’s molecular targets include key regulatory proteins involved in cell division and metabolism .

Comparison with Similar Compounds

  • Indirubin
  • Indirubin-3’-monoxime
  • Indirubin-5-sulphonic acid

Comparison: Indirubin-3’-monoxime-5-sulphonic acid is unique due to the presence of both the monoxime and sulphonic acid groups, which enhance its solubility and biological activity compared to its analogs. The compound’s selective inhibition of CDK1, CDK5, and GSK-3β distinguishes it from other indirubin derivatives, making it a valuable tool in scientific research and drug development .

Biological Activity

Indirubin-3'-monoxime-5-sulphonic acid (I3MO-5S) is a derivative of indirubin that has garnered attention due to its significant biological activities, particularly in the context of cancer and inflammatory diseases. This article provides a comprehensive overview of the compound's biological activity, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

I3MO-5S is characterized as a potent inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β). The compound exhibits IC50 values of 5 nM for CDK1, 7 nM for CDK5, and 80 nM for GSK-3β, indicating its high potency against these targets . The inhibition of these kinases is crucial as they play significant roles in cell cycle regulation and apoptosis, making I3MO-5S a candidate for cancer therapy.

Structure-Biological Activity Relationship

Recent studies have employed computational methods to analyze the structure-activity relationship (SAR) of indirubin derivatives. The findings suggest that modifications to the indirubin core can enhance interactions with molecular targets, leading to increased biological activity . The presence of additional functional groups allows for the formation of hydrogen bonds with active sites on target proteins, amplifying the inhibitory effects on kinases.

Anticancer Properties

I3MO-5S has demonstrated notable anticancer activity across various cancer types:

  • Multiple Myeloma (MM) : In a study involving MM patient samples and cell lines, I3MO was found to inhibit proteasome activity, sensitizing cells to bortezomib-induced apoptosis. It induced DNA damage and cell cycle arrest while down-regulating key regulators such as USP7 and NEK2 .
  • Lung Cancer : I3MO-5S has been reported to induce apoptosis in lung cancer cells through p53-dependent pathways. The compound triggers mitochondrial dysfunction leading to cell death .
  • Prostate Cancer : Research indicates that I3MO-5S can inhibit the proliferation of prostate cancer cells by interfering with signaling pathways critical for tumor growth .

Anti-inflammatory Effects

I3MO-5S also exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This action suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Study FocusFindings
Multiple MyelomaI3MO sensitizes MM cells to bortezomib; triggers DNA damage and cell cycle arrest .
Lung CancerInduces apoptosis via mitochondrial pathways; effective against drug-resistant cells .
Inflammatory DiseasesInhibits NO and PGE2 production; potential for treating chronic inflammatory conditions .

Properties

IUPAC Name

2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVPFDMEVQJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440573
Record name CHEMBL440411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331467-05-1
Record name CHEMBL440411
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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